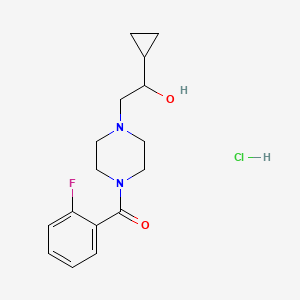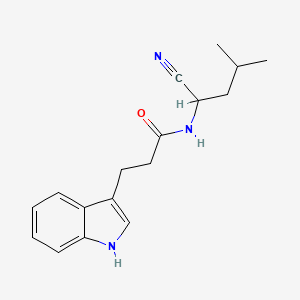
1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H20N6O2S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis Methods : The compound has been synthesized using one-pot methods, which are efficient and yield products in good quantities. For example, Rozentsveig et al. (2013) developed a one-pot two-stage method for the synthesis of similar heterocyclic compounds, showing the efficiency of such processes in creating complex molecules like 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide (Rozentsveig et al., 2013).
Catalytic Methods : Catalytic methods, such as those using zinc chloride, have been employed for the synthesis of related sulfonamide compounds, as demonstrated by Yu et al. (2014). These methods are notable for their simplicity and cost-effectiveness (Yu et al., 2014).
Structural Characterization : Spectroscopic methods like Fourier Transform Infrared and Nuclear Magnetic Resonance have been used to investigate the molecular conformation of similar sulfonamide derivatives, as shown by Erturk et al. (2016). This research helps in understanding the structural aspects of these compounds, which is essential for their potential application in various fields (Erturk et al., 2016).
Biological Activity
Anticancer Potential : Some sulfonamide derivatives have shown promise as anticancer agents. For instance, Bashandy (2015) synthesized novel sulfonamides with structures similar to 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide, which exhibited significant anti-liver cancer activity (Bashandy, 2015).
Antibacterial Applications : Compounds with sulfonamide moieties have also been studied for their antibacterial properties. For example, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities (Azab et al., 2013).
Carbonic Anhydrase Inhibition : Sulfonamide derivatives, similar to the compound , have been investigated as inhibitors of carbonic anhydrase, an enzyme important in various physiological processes. A study by Casey et al. (2004) explored such compounds for their potential as selective inhibitors, highlighting the biochemical applications of these molecules (Casey et al., 2004).
properties
IUPAC Name |
1-propan-2-yl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-14(2)26-11-19(22-13-26)30(27,28)25-16-7-5-15(6-8-16)18-12-29-20(24-18)23-17-4-3-9-21-10-17/h3-14,25H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNISVOUKBINNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2963348.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)
![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)
![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)